molecular formula C9H9N B1589664 (S)-(-)-alpha-Methylbenzyl isocyanide CAS No. 21872-32-2

(S)-(-)-alpha-Methylbenzyl isocyanide

Cat. No.: B1589664
CAS No.: 21872-32-2
M. Wt: 131.17 g/mol
InChI Key: KCCAPMXVCPVFEH-QMMMGPOBSA-N
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Description

(S)-(-)-alpha-Methylbenzyl isocyanide is an organic compound characterized by the presence of an isocyanide functional groupThe isocyanide group is known for its unique reactivity and versatility in organic synthesis .

Safety and Hazards

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Isocyanates are used in a wide range of industrial products, including paints, glues and resins. They are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis .

Future Directions

The design of luminescent compounds is to use the isocyanide as an electrophilic precursor, converted to an acyclic carbene by nucleophilic addition which imparts certain photophysical advantages . This Perspective aims to show the diverse roles played by isocyanides in the design of luminescent compounds, showcasing the recent developments that have led to a substantial growth in fundamental knowledge, function, and applications related to photoluminescence .

Preparation Methods

The synthesis of (S)-(-)-alpha-Methylbenzyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the carbylamine reaction, which involves heating a mixture of a primary amine, chloroform, and an alcoholic solution of potassium hydroxide . This reaction proceeds via the formation of dichlorocarbene, which then reacts with the amine to form the isocyanide. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and safety .

Chemical Reactions Analysis

(S)-(-)-alpha-Methylbenzyl isocyanide undergoes a variety of chemical reactions due to its unique structure. Some of the common reactions include:

Comparison with Similar Compounds

(S)-(-)-alpha-Methylbenzyl isocyanide can be compared to other isocyanides such as tert-butyl isocyanide, cyclohexyl isocyanide, and phenyl isocyanide . While all these compounds share the isocyanide functional group, they differ in their reactivity and applications due to the nature of the organic group attached to the isocyanide. This compound is unique in its stereochemistry, which can influence its reactivity and interactions in chiral environments.

Properties

IUPAC Name

[(1S)-1-isocyanoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAPMXVCPVFEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450685
Record name (S)-(-)-alpha-Methylbenzyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21872-32-2
Record name (S)-(-)-alpha-Methylbenzyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-α-Methylbenzyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-alpha-Methylbenzyl isocyanide
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(S)-(-)-alpha-Methylbenzyl isocyanide
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(S)-(-)-alpha-Methylbenzyl isocyanide
Reactant of Route 4
(S)-(-)-alpha-Methylbenzyl isocyanide
Reactant of Route 5
(S)-(-)-alpha-Methylbenzyl isocyanide
Reactant of Route 6
(S)-(-)-alpha-Methylbenzyl isocyanide

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